molecular formula C21H16Cl3NOS B2748335 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime CAS No. 344268-48-0

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2748335
CAS No.: 344268-48-0
M. Wt: 436.78
InChI Key: LWAUVHMHAHHGHE-NJNXFGOHSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a combination of chlorinated aromatic rings, a sulfanyl group, and an oxime functional group, making it a subject of interest for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:

  • Formation of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone

      Starting Materials: 4-chlorothiophenol and 1-phenyl-1-ethanone.

      Reaction: The thiol group of 4-chlorothiophenol reacts with the carbonyl group of 1-phenyl-1-ethanone under basic conditions to form the thioether linkage.

      Conditions: This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

  • Oximation

      Starting Material: 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone.

      Reaction: The ketone group of the intermediate product reacts with hydroxylamine hydrochloride to form the oxime.

      Conditions: This step typically requires an acidic or neutral medium, often using acetic acid as a catalyst.

  • Formation of O-(2,4-dichlorobenzyl)oxime

      Starting Material: The oxime derivative from the previous step.

      Reaction: The oxime group is further reacted with 2,4-dichlorobenzyl chloride to form the final product.

      Conditions: This reaction is usually performed in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction

    • The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution

    • The chlorinated aromatic rings can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate, triethylamine, pyridine.

    Solvents: Ethanol, methanol, dichloromethane, acetic acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime has several applications in scientific research:

  • Chemistry

    • Used as a precursor in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under different chemical conditions.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the study of enzyme inhibition and protein interactions.
  • Medicine

    • Explored for its potential therapeutic applications due to its unique structural features.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Utilized in the development of new materials and chemical products.
    • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that interact with the oxime or sulfanyl groups.

    Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone: Lacks the oxime group, making it less reactive in certain chemical reactions.

    1-phenyl-1-ethanone oxime: Lacks the sulfanyl and chlorinated aromatic groups, resulting in different chemical and biological properties.

    2,4-dichlorobenzyl chloride: Used as a reagent in the synthesis of the target compound but lacks the complex structure and functionality.

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfanyl-N-[(2,4-dichlorophenyl)methoxy]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl3NOS/c22-17-8-10-19(11-9-17)27-14-21(15-4-2-1-3-5-15)25-26-13-16-6-7-18(23)12-20(16)24/h1-12H,13-14H2/b25-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAUVHMHAHHGHE-NJNXFGOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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